2-(3-Ethylamino-6-ethylimino-2,7-dimethyl-xanthen-9-YL)benzoate
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Overview
Description
Rhodamine 19 perchlorate is a synthetic organic compound known for its vibrant red color and fluorescence properties. It is chemically described as 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-benzoic acid, perchlorate. This compound is widely used in various scientific research fields due to its unique optical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodamine 19 perchlorate is synthesized through a multi-step chemical process. The synthesis typically involves the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium perchlorate with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Rhodamine 19 perchlorate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is typically produced in crystalline form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Rhodamine 19 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of Rhodamine 19 perchlorate, affecting its optical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different xanthene derivatives, while reduction can produce various reduced forms of Rhodamine 19 perchlorate .
Scientific Research Applications
Rhodamine 19 perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: Employed in biological staining to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic assays and imaging techniques.
Industry: Utilized in the production of dye-sensitized solar cells and other optoelectronic devices.
Mechanism of Action
The mechanism of action of Rhodamine 19 perchlorate is primarily based on its ability to absorb light and emit fluorescence. The compound interacts with specific molecular targets, such as proteins and nucleic acids, through non-covalent interactions. These interactions facilitate the visualization of biological structures and processes under a fluorescence microscope .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another widely used fluorescent dye with similar optical properties but different chemical structure.
Rhodamine 6G: Known for its high fluorescence quantum yield and used in laser applications.
Rhodamine 123: Used in cell biology for mitochondrial staining.
Uniqueness
Rhodamine 19 perchlorate stands out due to its specific absorption and emission wavelengths, making it suitable for specialized applications in fluorescence microscopy and spectroscopy. Its unique chemical structure also allows for specific interactions with biological molecules, enhancing its utility in scientific research .
Properties
Molecular Formula |
C26H27ClN2O7 |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;perchloric acid |
InChI |
InChI=1S/C26H26N2O3.ClHO4/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23;2-1(3,4)5/h7-14,27H,5-6H2,1-4H3,(H,29,30);(H,2,3,4,5) |
InChI Key |
WRJTXSZPMAXPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)O.OCl(=O)(=O)=O |
Origin of Product |
United States |
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